N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 4-nitrophenyl group. Its molecular formula is C₂₀H₁₆N₄O₃S₂, with a molecular weight of 448.50 g/mol.
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c25-17(21-13-6-8-15(9-7-13)24(27)28)12-30-20-22-16-10-11-29-18(16)19(26)23(20)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZHNHRSMJIDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the thienopyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and guanidine.
Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation reaction to introduce the phenyl group onto the thienopyrimidine core.
Attachment of the nitrophenyl group: This can be done through a nucleophilic substitution reaction where a nitrophenyl halide reacts with the thienopyrimidine derivative.
Formation of the acetamide linkage: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: The compound may bind to specific receptors, modulating their activity.
Signal transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds
Substituent Impact Analysis
- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound enhances polarity and may improve binding to charged enzymatic pockets compared to chloro () or methyl groups (). However, this could reduce membrane permeability .
Lipophilicity and Solubility:
- Biological Activity: IWP2 () shares the thienopyrimidine core but lacks the nitro group; it inhibits WNT signaling without affecting COL10A1 expression, suggesting substituent-dependent target specificity . Pyrimidine derivatives with cyano groups () exhibit anti-HIV activity, highlighting the scaffold’s versatility. The nitro group in the target compound may confer unique antiviral or enzyme-inhibitory properties .
Physicochemical and Spectroscopic Data
- Melting Points and Stability:
- Spectroscopic Signatures:
- ¹H NMR : Acetamide protons in analogs resonate at δ ~4.12 ppm (SCH₂) and δ ~10.10 ppm (NHCO), consistent with the target compound’s expected signals .
Q & A
Q. What are the critical steps in synthesizing N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
The synthesis typically involves:
- Core formation : Constructing the thieno[3,2-d]pyrimidin-4-one scaffold via cyclization reactions, often using thiourea derivatives and α,β-unsaturated ketones under reflux conditions .
- Sulfanyl linkage : Introducing the sulfanyl (-S-) group via nucleophilic substitution at the C2 position of the pyrimidine ring, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
- Acetamide coupling : Reacting the sulfanyl intermediate with N-(4-nitrophenyl)acetamide using coupling agents (e.g., EDCI or DCC) in dichloromethane .
- Purification : Column chromatography and recrystallization to achieve >95% purity, monitored by TLC and NMR .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- TLC : To monitor reaction progress and purity using silica gel plates and UV visualization .
- NMR spectroscopy : 1H/13C NMR for confirming structural integrity, particularly the sulfanyl bridge (δ 3.8–4.2 ppm) and nitrophenyl protons (δ 8.1–8.3 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., C22H17N5O4S2; [M+H]+ m/z 478.08) .
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during acetamide coupling reduces side reactions like hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for sulfanyl group incorporation .
- Catalyst screening : Triethylamine or DMAP improves coupling yields by 15–20% compared to non-catalytic conditions .
- By-product analysis : Use LC-MS to identify impurities (e.g., des-nitro derivatives) and adjust stoichiometry .
Q. What structural features influence the compound’s biological activity, and how can structure-activity relationships (SAR) be explored?
- Key pharmacophores :
- Thienopyrimidine core : Essential for binding to kinase targets (e.g., EGFR) via π-π stacking .
- 4-Nitrophenyl group : Enhances electron-withdrawing effects, improving cellular uptake and metabolic stability .
- Sulfanyl bridge : Modulates solubility and hydrogen-bonding interactions with biological targets .
- SAR strategies :
Q. How can contradictions in biological activity data (e.g., anti-inflammatory vs. anticancer effects) be resolved?
- Dose-response studies : Validate activity thresholds (e.g., IC50 values) across multiple cell lines (e.g., HeLa vs. RAW 264.7 macrophages) .
- Mechanistic profiling : Use Western blotting to confirm pathway modulation (e.g., NF-κB for inflammation vs. p53 for apoptosis) .
- Comparative assays : Test against structurally similar compounds (e.g., 2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide derivatives) to isolate substituent-specific effects .
Q. What methodologies are recommended for crystallographic analysis of this compound?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water (7:3 v/v) at 25°C. Use synchrotron radiation for high-resolution data (≤0.8 Å) .
- Hydrogen-bonding networks : Analyze intramolecular interactions (e.g., N–H⋯N bonds) stabilizing the folded conformation .
- Comparative crystallography : Overlay structures with analogs (e.g., N-(4-chlorophenyl) derivatives) to assess steric effects of nitro vs. chloro substituents .
Q. How can molecular docking studies be designed to predict target interactions?
- Target selection : Prioritize proteins with known thienopyrimidine affinity (e.g., tubulin, COX-2) using PubChem BioAssay data .
- Docking software : Use AutoDock Vina with AMBER force fields for energy minimization .
- Validation : Compare predicted binding poses with experimental crystallographic data (e.g., PDB entries 4ZQ3 or 6H7O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
